molecular formula C12H12F3N3 B13736827 N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine CAS No. 33469-10-2

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine

Cat. No.: B13736827
CAS No.: 33469-10-2
M. Wt: 255.24 g/mol
InChI Key: FSTOASXUGSKDBZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using photoredox catalysis, where visible light is used to generate the trifluoromethyl radical . The reaction conditions often include the use of ruthenium or iridium-based catalysts and organic dyes like eosin Y .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale photoredox catalysis setups, ensuring efficient and consistent generation of the trifluoromethyl radical. The use of continuous flow reactors can enhance the scalability and safety of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, phosphoryl chloride for aminocarbonylation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can yield N,N-dimethyl-4-(trifluoromethyl)benzamide .

Scientific Research Applications

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(trifluoromethyl)benzamide
  • 3,4-Dimethyl-5-(2-nitro-4-(trifluoromethyl)phenylthio)-4H-1,2,4-triazole

Uniqueness

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the imidazole ring contributes to its enhanced stability and reactivity compared to similar compounds .

Properties

CAS No.

33469-10-2

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]aniline

InChI

InChI=1S/C12H12F3N3/c1-18(2)9-5-3-8(4-6-9)11-16-7-10(17-11)12(13,14)15/h3-7H,1-2H3,(H,16,17)

InChI Key

FSTOASXUGSKDBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F

Origin of Product

United States

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